N-benzyl-1-pyrrolidin-1-ylpropan-2-amine

Description

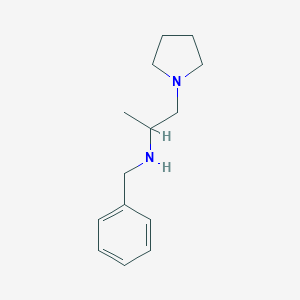

Structure

2D Structure

Properties

CAS No. |

115293-65-7 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine |

InChI |

InChI=1S/C14H22N2/c1-13(12-16-9-5-6-10-16)15-11-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |

InChI Key |

STPNJXDWCNEGFA-UHFFFAOYSA-N |

SMILES |

CC(CN1CCCC1)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(CN1CCCC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine is its role as a broad-spectrum anticonvulsant. Studies have demonstrated that this compound exhibits potent protective effects against seizures in various animal models, including:

- Maximal Electroshock (MES) Test : AS-1 showed effective seizure protection.

- Subcutaneous Pentylenetetrazole (PTZ) Test : The compound demonstrated significant efficacy in preventing seizures.

- 6-Hz (32 mA) Test : AS-1 was found to be effective in this model, which is often used for screening drugs against drug-resistant epilepsy .

In these studies, AS-1 displayed a favorable safety profile compared to traditional anticonvulsants like valproic acid (VPA), indicating its potential for use in clinical settings.

Synergistic Effects with Other Drugs

Research has indicated that combining AS-1 with VPA can produce a supra-additive (synergistic) effect against PTZ-induced seizures. This suggests that AS-1 could be used as an adjunct therapy alongside established medications to enhance their effectiveness .

Case Studies and Experimental Findings

Several studies have documented the efficacy of AS-1 in preclinical settings:

- Animal Models : In experiments involving mice, AS-1 was tested at various dosages (15 mg/kg, 30 mg/kg, and 60 mg/kg) and was shown to delay the progression of kindling induced by repeated PTZ injections. Behavioral assessments post-treatment indicated improvements in anxiety and despair associated with seizure disorders .

- Zebrafish Model : In vitro studies using zebrafish larvae demonstrated that AS-1 significantly reduced the frequency of epileptiform-like events during electroencephalographic assays, further supporting its anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl-Pyrrolidine Derivatives

- (1-Benzylpyrrolidin-3-yl)-N-methylmethanamine (CAS 91189-05-8): Structure: Benzyl-pyrrolidine with a methylmethanamine side chain. Applications: Similar tertiary amines are explored in CNS drug development due to their ability to cross the blood-brain barrier.

N-Benzyl-1-(2-methoxyphenyl)-N-methylpropan-2-amine hydrochloride (CAS 5331-86-2) :

Substituted Propanamines

- Key Differences: Lacks the pyrrolidine ring, resulting in a linear structure. This simplification may reduce metabolic stability but increase stimulant effects, as seen in its historical use as a vasoconstrictor and decongestant . Analytical Data: Characterized by ESI-FT mass spectrometry (Q Exactive Plus Orbitrap), with a molecular weight of 149.23 g/mol .

Alkyne-Containing Amines

- N-Methyl-N-prop-2-ynylprop-2-yn-1-amine (PubChem 137646): Structure: Features two propargyl groups attached to a methylamine. Such compounds are often used in polymer chemistry or as enzyme inhibitors .

Data Tables

Table 1: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-Benzyl-1-pyrrolidin-1-ylpropan-2-amine | Not available | C₁₄H₂₂N₂ | ~218.34 (estimated) | Benzyl, pyrrolidine, propan-2-amine |

| (1-Benzylpyrrolidin-3-yl)-N-methylmethanamine | 91189-05-8 | C₁₃H₂₀N₂ | 204.31 | Benzyl, pyrrolidine, methylmethanamine |

| Phenpromethamine | Not specified | C₁₀H₁₅N | 149.23 | Phenyl, N-methylpropan-1-amine |

| N-Methyl-N-prop-2-ynylprop-2-yn-1-amine | Not specified | C₇H₉N | 107.15 | Two propargyl groups, N-methyl |

Preparation Methods

Key Considerations:

-

Base Selection : Triethylamine or potassium carbonate is preferred to scavenge HBr generated during the reaction.

-

Solvent Effects : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates.

-

Side Reactions : Over-alkylation to quaternary ammonium salts is minimized by using a slight excess of benzyl halide.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, rt, 24 h | 65–72% | Mild conditions; avoids alkyl halides | Requires ketone precursor |

| Nucleophilic Alkylation | Benzyl bromide, Et3N, DMF, 80°C, 12 h | 58–67% | Simple setup; scalable | Risk of over-alkylation |

| Buchwald-Hartwig Coupling | Pd(OAc)2, XantPhos, toluene, 110°C, 18 h | 45–55% | Broad substrate tolerance | Sensitive to air/moisture; costly |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Elevated temperatures (80–100°C) in DMF or toluene improve reaction kinetics for alkylation and coupling methods. Microwave-assisted synthesis, as demonstrated in pyrimidine derivatization, could reduce reaction times from hours to minutes but remains unexplored for this specific compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-1-pyrrolidin-1-ylpropan-2-amine, and what analytical techniques are recommended for confirming its structural integrity?

- Methodological Answer :

- Synthesis : Common routes include reductive amination of ketones with benzylamine derivatives or nucleophilic substitution reactions involving pyrrolidine. For example, reacting 1-pyrrolidinylpropan-2-one with benzylamine under hydrogenation conditions using catalysts like palladium on carbon.

- Characterization :

- NMR Spectroscopy : Confirm proton environments (e.g., benzyl CH₂ groups at δ 3.5–4.0 ppm, pyrrolidine protons at δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₂N₂ at m/z 218.2).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).

- Reference : Structural analogs in highlight the importance of verifying substituent positions via NMR .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne dust is generated .

- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation risks .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid drainage contamination .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light .

Q. How should researchers address the lack of comprehensive physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Experimental Determination :

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at 25°C.

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.

- Computational Prediction : Employ tools like ACD/Labs or EPI Suite to estimate logP and pKa values.

- Reference : demonstrates analogous procedures for related pyrrolidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Cross-Validation : Compare radioligand binding assays with functional assays (e.g., cAMP inhibition).

- Structural Analysis : Use molecular docking to assess binding site interactions (e.g., AutoDock Vina).

- Reference : emphasizes iterative data analysis to reconcile conflicting results .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing :

- Thermal Stability : Incubate at 40–60°C for 1–4 weeks; monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 1–13) and analyze by LC-MS for hydrolytic products.

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance shelf life.

- Reference : recommends inert storage conditions to prevent decomposition .

Q. What methodological approaches are recommended for assessing metabolic stability and toxicological profiles?

- Methodological Answer :

- In Vitro Assays :

- Hepatic Microsomes : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂).

- CYP Inhibition : Screen for cytochrome P450 interactions using fluorogenic substrates.

- In Vivo Toxicology : Conduct acute toxicity studies in rodent models (OECD 423 guidelines).

- Reference : notes the absence of carcinogenicity data, necessitating rigorous testing .

Data Contradiction and Interpretation

Q. How should discrepancies in the compound’s reported pharmacological activity (e.g., serotonin vs. dopamine receptor selectivity) be addressed?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., PRISMA guidelines).

- Dose-Response Curves : Re-evaluate EC₅₀ values across concentration ranges (1 nM–100 µM).

- Receptor Profiling : Use broad-panel screening (e.g., CEREP’s Psychoactive Drug Screening Program).

- Reference : highlights qualitative methods to contextualize conflicting outcomes .

Key Considerations for Experimental Design

- Positive Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A assays).

- Blinding : Implement double-blind protocols to reduce bias in pharmacological studies.

- Replication : Perform triplicate experiments with independent syntheses to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.